molecular formula C11H17NO4 B2782020 6-(2,6-Dioxopiperidin-1-yl)hexanoic acid CAS No. 500118-90-1

6-(2,6-Dioxopiperidin-1-yl)hexanoic acid

Cat. No.: B2782020
CAS No.: 500118-90-1
M. Wt: 227.26
InChI Key: NNQVXEGUXLFWMN-UHFFFAOYSA-N
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Description

Contextualizing Piperidinedione-Containing Compounds in Modern Research Paradigms

Piperidinedione-containing compounds have become central to modern therapeutic strategies, most notably in the development of molecular glues and PROTACs. These approaches represent a paradigm shift from traditional pharmacology, which typically relies on inhibiting the function of a target protein. Instead, targeted protein degradation aims to eliminate the protein from the cell altogether. This is achieved by co-opting the cell's own protein disposal machinery, the ubiquitin-proteasome system.

The piperidinedione moiety within compounds like 6-(2,6-Dioxopiperidin-1-yl)hexanoic acid is crucial for its function as it can bind to the E3 ubiquitin ligase Cereblon (CRBN). By incorporating this Cereblon-binding element into a larger molecule that also binds to a specific protein of interest, researchers can induce the formation of a ternary complex between the target protein, the bifunctional molecule, and the E3 ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.

Historical Perspective of Analogous Chemical Structures in Discovery Research

The significance of the piperidinedione scaffold is deeply rooted in the history of the drug thalidomide (B1683933). Initially marketed in the 1950s as a sedative, thalidomide was later found to have potent immunomodulatory and anti-angiogenic properties. However, its use was tragically associated with severe birth defects, leading to its withdrawal from the market.

Subsequent research into the mechanism of action of thalidomide led to the discovery that it binds to Cereblon, modulating its E3 ligase activity. This pivotal finding paved the way for the development of thalidomide analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), which exhibit enhanced therapeutic efficacy and different safety profiles for the treatment of certain cancers, particularly multiple myeloma. nih.govrsc.orgalfa-labotrial.comnih.govresearchgate.netsigmaaldrich.com These molecules, known as immunomodulatory drugs (IMiDs), laid the groundwork for the rational design of piperidinedione-containing compounds for targeted protein degradation. The hexanoic acid linker in this compound provides a convenient attachment point for a ligand that targets a specific protein of interest, allowing for the creation of a wide range of PROTACs.

Overview of Current Research Significance and Challenges

The current research significance of this compound lies in its utility as a readily available and versatile building block for the synthesis of PROTACs. The ability to chemically link a Cereblon-binding moiety to a warhead that targets a specific disease-causing protein has opened up new avenues for drug discovery, including the potential to target proteins that were previously considered "undruggable" with traditional small molecule inhibitors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2,6-dioxopiperidin-1-yl)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c13-9-5-4-6-10(14)12(9)8-3-1-2-7-11(15)16/h1-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQVXEGUXLFWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 6 2,6 Dioxopiperidin 1 Yl Hexanoic Acid

Established Synthetic Pathways to the Core Structure

The creation of the 6-(2,6-dioxopiperidin-1-yl)hexanoic acid core structure can be achieved through several established synthetic strategies. These methods typically involve the sequential or convergent assembly of the glutarimide (B196013) ring and the hexanoic acid sidechain.

Multi-Step Organic Reactions for Compound Synthesis

Multi-step synthesis provides a versatile approach to constructing the target compound. A common strategy involves the reaction of glutaric anhydride (B1165640) with a suitable precursor of the hexanoic acid moiety, namely 6-aminohexanoic acid. This reaction forms an intermediate N-substituted glutaric acid, which must then be cyclized to form the desired piperidine-2,6-dione ring.

The general steps are outlined below:

Amidation: Glutaric anhydride is reacted with 6-aminohexanoic acid. The amino group of the hexanoic acid acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride and leading to ring-opening to form an N-(5-carboxypentyl)glutaramic acid intermediate.

Cyclization/Imide Formation: The resulting glutaramic acid derivative is then heated, often in the presence of a dehydrating agent such as acetyl chloride or by using high-boiling solvents like toluene (B28343) to facilitate the removal of water, to induce intramolecular cyclization. researchgate.net This step forms the stable six-membered piperidine-2,6-dione ring. researchgate.net

An alternative approach involves building the piperidine-2,6-dione ring from acyclic precursors through base-promoted condensation reactions. For instance, substituted piperidine-2,6-diones can be synthesized from methyl acetates and acrylamides under transition-metal-free conditions, showcasing the adaptability of multi-step syntheses. researchgate.net

StepReactantsKey TransformationProduct
1Glutaric anhydride, 6-Aminohexanoic acidNucleophilic acyl substitutionN-(5-carboxypentyl)glutaramic acid
2N-(5-carboxypentyl)glutaramic acidDehydrative cyclizationThis compound

Routes Employing Amino Acid Precursors

Amino acids serve as valuable chiral building blocks for the synthesis of complex molecules, including the piperidine-2,6-dione core. L-glutamic acid and L-glutamine are particularly relevant precursors for the glutarimide ring due to their inherent five-carbon backbone with appropriate functional groups. researchgate.net

A representative synthesis using L-glutamine involves the following key steps: google.comnih.gov

N-Protection: The α-amino group of L-glutamine is first protected, for example, with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions. google.com

Intramolecular Cyclization: The protected glutamine is then treated with a cyclizing agent. Reagents like N,N'-carbonyldiimidazole (CDI) are effective for this transformation, converting the primary amide of the glutamine side chain and the carboxylic acid into the piperidine-2,6-dione ring. researchgate.netgoogle.com This forms an N-protected 3-amino-piperidine-2,6-dione.

Alkylation and Deprotection: The nitrogen of the newly formed piperidine-2,6-dione can then be alkylated with a suitable 6-halo-hexanoic acid ester (e.g., ethyl 6-bromohexanoate), followed by deprotection of the amino group and hydrolysis of the ester to yield the final product.

Similarly, L-lysine is a natural precursor for 6-aminohexanoic acid, providing the hexanoic acid portion of the target molecule. nih.govscienceopen.com Enzymatic or chemical degradation of lysine (B10760008) can yield 6-aminohexanoic acid, which can then be coupled with glutaric anhydride as described previously.

PrecursorTarget MoietyKey Synthetic Steps
L-GlutaminePiperidine-2,6-dioneN-protection, Intramolecular cyclization
L-Lysine6-Aminohexanoic acidBiocatalytic or chemical degradation

Cyclization Approaches for Piperidinedione Ring Formation

The formation of the piperidine-2,6-dione (glutarimide) ring is the cornerstone of the synthesis. Various cyclization strategies have been developed to achieve this transformation efficiently.

Dehydrative Cyclization: As mentioned, the most direct method is the thermal or acid-catalyzed dehydration of N-substituted glutaramic acids. Heating the amic acid intermediate, often with reagents like acetyl chloride or thionyl chloride, eliminates a molecule of water to form the imide ring. researchgate.netresearchgate.net

Dieckmann Cyclization: A flexible route to substituted piperidine-2,4-diones, which are structurally related to the 2,6-dione core, involves a regioselective Dieckmann cyclization of malonamide (B141969) derivatives. core.ac.uk This intramolecular condensation reaction is a powerful tool for forming six-membered rings.

Enzymatic Cyclization: Biocatalytic methods have also emerged. For example, the thioesterase (TE) domain of the enzyme IdgS, involved in the biosynthesis of the pigment indigoidine, has been shown to catalyze the cyclization of L-glutamine to form (S)-3-aminopiperidine-2,6-dione, highlighting a green chemistry approach to forming the core ring structure. nih.gov

Carbonylative Cyclization: Another advanced method involves the reaction of α,β-unsaturated amides with carbon monoxide and other reagents, catalyzed by transition metals, to construct the heterocyclic ring system.

Advanced Strategies for Structural Diversification and Analog Generation

Once the this compound scaffold is synthesized, its structure can be diversified to generate a library of analogs. This is typically achieved by modifying the piperidinedione ring or the hexanoic acid moiety.

Copper-Catalyzed Coupling Reactions for Heterocycle Incorporation

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are powerful methods for forming C-N bonds, enabling the attachment of various heterocyclic systems to the core structure. wikipedia.orgnih.gov These reactions typically involve the coupling of an N-H bond (from an amine, amide, or heterocycle) with an aryl or heteroaryl halide in the presence of a copper catalyst. researchgate.netresearchgate.net

To incorporate heterocycles onto the this compound structure, one could envision several strategies:

Derivatization of an Aminopiperidinedione Core: If the synthesis starts from 3-amino-piperidine-2,6-dione, the free amino group can be coupled with a heteroaryl halide (e.g., a chloropyridine or bromoimidazole) using a copper(I) catalyst, a suitable ligand (such as L-proline or pipecolinic acid), and a base. researchgate.netmdpi.com

Modification of a Functionalized Hexanoic Acid Chain: A hexanoic acid chain bearing a halide or other suitable functional group could be used. This functionalized chain would first be attached to the piperidinedione nitrogen. Subsequently, a nitrogen-containing heterocycle could be coupled to the functionalized chain via a copper-catalyzed reaction.

These reactions are highly valued for their tolerance of various functional groups and have been used extensively in the synthesis of complex pharmaceutical agents. researchgate.netnih.govorganic-chemistry.org

Reaction TypeSubstratesCatalyst SystemPurpose
Ullmann C-N CouplingN-H containing heterocycle, Aryl/Heteroaryl HalideCuI, Ligand (e.g., L-proline), Base (e.g., K₂CO₃)Incorporation of heterocyclic moieties
Goldberg-type AmidationAmide, Aryl HalideCuI, Ligand, Base (e.g., K₃PO₄)N-Arylation of amide-containing structures

Functional Group Modifications on the Hexanoic Acid Moiety

The terminal carboxylic acid group of the hexanoic acid moiety is a prime site for chemical modification, allowing for the generation of a wide array of derivatives such as esters and amides. sciforum.netresearchgate.net

Esterification: The carboxylic acid can be readily converted to an ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). researchgate.net This allows for the introduction of various alkyl or aryl groups, which can modulate the compound's lipophilicity and other physicochemical properties. sciforum.net

Amide Formation: Amide derivatives can be synthesized by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride intermediate, or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like hydroxybenzotriazole (B1436442) (HOBt). researchgate.netyoutube.comresearchgate.netrsc.org This method enables the coupling of a wide range of amines, including amino acids, heterocyclic amines, and other biologically relevant molecules.

These modifications are fundamental in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound.

Design and Synthesis of Linker-Functionalized Derivatives

This compound is a bifunctional molecule, featuring a glutarimide moiety (dioxopiperidine) and a terminal carboxylic acid connected by a hexyl chain. This structure makes it an ideal starting material for the synthesis of linker-functionalized derivatives, particularly for applications in targeted protein degradation. The carboxylic acid serves as a versatile chemical handle for the attachment of various linkers through standard organic chemistry transformations.

The design of these derivatives often involves modifying the carboxylic acid to introduce functionalities suitable for further conjugation. Common strategies include the formation of amides, esters, and the introduction of bioorthogonal groups. For instance, the carboxylic acid can be activated and coupled with amine-terminated linkers, such as polyethylene (B3416737) glycol (PEG) chains or other spacers, to improve solubility and optimize spatial orientation in biological systems. broadpharm.com

The synthesis of these derivatives typically involves well-established coupling reactions. Amide bond formation is commonly achieved using coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of an activating agent such as Hydroxybenzotriazole (HOBt). researchgate.net This method allows for the efficient conjugation of the hexanoic acid moiety to a primary or secondary amine on a linker molecule.

Another strategy is the conversion of the carboxylic acid to a more reactive species, such as an N-Hydroxysuccinimide (NHS) ester. These active esters can then react readily with primary amines under mild conditions to form stable amide bonds, a common step in creating probes for bioconjugation.

Below is a table summarizing representative synthetic methodologies for creating linker-functionalized derivatives.

Derivative TypeLinker Moiety ExampleSynthetic MethodKey Reagents
Amide-Linked Amine-terminated PEGAmide CouplingEDC, HOBt/DMAP
Ester-Linked Hydroxyl-terminated alkyl chainEsterification (e.g., Fischer)Acid catalyst, Alcohol
Bioorthogonal Azido-amineAmide CouplingEDC, HOBt
Active Ester N-HydroxysuccinimideEsterificationDicyclohexylcarbodiimide (DCC) or EDC

These synthetic routes provide access to a diverse library of derivatives, enabling the systematic optimization of linker length, composition, and rigidity, which are critical parameters in fields like PROTAC (Proteolysis Targeting Chimera) development. nih.gov

Role as a Versatile Synthetic Building Block and Intermediate

This compound is a valuable building block in organic synthesis due to its distinct functionalities. researchgate.netmdpi.com The dioxopiperidine ring is a well-known ligand for the Cereblon (CRBN) E3 ubiquitin ligase, while the hexanoic acid chain provides a reactive site for synthetic elaboration. orchid-chem.com This dual nature allows it to serve as a foundational piece for constructing more complex molecules designed to interact with specific biological systems.

Its utility stems from the ability to bridge two different molecular entities. The glutarimide portion can be considered the "warhead" that engages with the E3 ligase, and the aliphatic chain acts as a spacer that terminates in a modifiable functional group. This modular design is highly sought after in medicinal chemistry for the construction of heterobifunctional molecules. nih.gov

Applications in Complex Organic Molecule Synthesis

The most prominent application of this compound and its close analogs is in the synthesis of PROTACs. nih.gov PROTACs are complex, heterobifunctional molecules designed to induce the degradation of specific target proteins within a cell. nih.gov A PROTAC consists of three main components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.gov

In this context, this compound serves as a precursor for the E3 ligase ligand component. The synthesis of a PROTAC involves coupling this building block (or a derivative) to a linker, which is then attached to a ligand for a protein of interest. For example, a derivative of this compound, such as Pomalidomide-C5-COOH, which contains a pomalidomide (B1683931) core, can be used to synthesize PROTACs targeting specific proteins for degradation. orchid-chem.comalfa-labotrial.com The synthesis involves a sequential coupling strategy where the carboxylic acid is activated and reacted with one end of a bifunctional linker, followed by the reaction of the linker's other end with the target protein ligand.

Precursor for Bioconjugation Chemistry

The terminal carboxylic acid group makes this compound an excellent precursor for bioconjugation chemistry. broadpharm.com Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a protein or nucleic acid. The carboxylic acid can be readily converted into a variety of reactive functional groups that can form stable bonds with functionalities present on biomolecules, typically the amine groups of lysine residues.

Common bioconjugation strategies involving this precursor include:

Formation of NHS esters: As mentioned, the carboxylic acid can be converted to an N-Hydroxysuccinimide ester. This derivative is stable enough to be isolated but highly reactive toward primary amines, making it a go-to choice for labeling proteins.

Introduction of Bioorthogonal Handles: The molecule can be derivatized to include bioorthogonal functional groups, such as azides or alkynes. For example, coupling the carboxylic acid with an amino-azide molecule yields a derivative that can undergo "click chemistry" reactions, like the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. broadpharm.com This allows for highly specific conjugation to biomolecules that have been modified with a complementary alkyne group, even in complex biological environments.

The table below outlines potential reactive derivatives and their applications in bioconjugation.

Reactive DerivativeFunctional GroupReaction TypeTarget on Biomolecule
NHS Ester N-Hydroxysuccinimidyl esterAcylationPrimary Amine (e.g., Lysine)
Azide Derivative AzideClick ChemistryAlkyne, Cyclooctyne
Alkyne Derivative AlkyneClick ChemistryAzide
Maleimide Derivative MaleimideMichael AdditionThiol (e.g., Cysteine)

This versatility makes this compound a foundational tool for creating chemical probes and functionalized biomolecules for research and therapeutic purposes.

Structure Activity Relationship Sar and Mechanistic Elucidation Studies

Influence of Structural Modifications on Biological Activity Profiles

The 2,6-dioxopiperidine (glutarimide) ring is the essential component for binding to Cereblon. rsc.orgresearchgate.net Structure-activity relationship studies on related molecules have established strict requirements for this interaction. The integrity of the glutarimide (B196013) ring is paramount; both the ring's amide group and its two carbonyl groups are critical for binding activity. researchgate.net The removal of one carbonyl group (as in δ-valerolactam) or the absence of the ring amide (as in glutaric anhydride) leads to a complete loss of CRBN binding. researchgate.net

The stereochemistry at the C3 position of the glutarimide ring, which becomes a chiral center upon substitution, significantly influences binding affinity. For thalidomide (B1683933) and its analogues, the (S)-enantiomer demonstrates a binding affinity for CRBN that is approximately 10-fold stronger than that of the (R)-enantiomer. nitech.ac.jp This is attributed to a more relaxed and favorable conformation of the glutarimide ring of the (S)-enantiomer within the binding pocket. nitech.ac.jp Furthermore, substitutions at other positions on the ring can dramatically alter activity. The introduction of bulky substituents at the C4 position can result in steric hindrance, disrupting the fit within the binding pocket and abolishing CRBN binding. researchgate.net Conversely, strategic modifications at other positions can yield novel ligands with enhanced affinity or altered biological profiles. rscf.runih.gov

Modification on Piperidinedione RingEffect on CRBN Binding ActivityReference
Removal of one carbonyl group (e.g., δ-valerolactam)Loss of binding researchgate.net
Removal of imide group (e.g., glutaric anhydride)Loss of binding researchgate.net
(S)-stereocenter at C3Higher affinity binding (~10x stronger than R-enantiomer) nitech.ac.jp
(R)-stereocenter at C3Weaker affinity binding nitech.ac.jp
Bulky substituent at C4 positionLoss of binding due to steric clash researchgate.net
Substitution at C2 position (e.g., thio-Michael addition)Can produce novel ligands with stronger affinity than thalidomide rscf.runih.govspbu.ru

A comparison with structurally analogous ring systems provides further insight into the specific role of the glutarimide moiety.

Succinimide (B58015): This five-membered ring is a close analogue of glutarimide. Studies have shown that the succinimide ring is also capable of binding to Cereblon, and in some experimental models, it has exhibited a higher binding affinity than glutarimide. nih.gov Despite this, the six-membered glutarimide ring remains the common structural feature in the most clinically prominent immunomodulatory drugs. nih.gov The binding mode of succinimide to CRBN is analogous to that of glutarimide, involving key hydrogen bonding interactions. nih.gov

Isoindoline-1,3-dione (Phthalimide): This ring system is a component of thalidomide but serves a different function than the glutarimide ring. The glutarimide moiety is responsible for docking to CRBN, while the isoindoline-1,3-dione portion creates a new surface that recruits other proteins (neosubstrates) to the E3 ligase complex for degradation. researchgate.net By itself, the phthalimide (B116566) ring does not bind to CRBN. researchgate.net However, various N-substituted isoindoline-1,3-dione derivatives have been synthesized and shown to possess a wide range of biological activities, including anticancer and analgesic effects, that are independent of the CRBN-mediated degradation mechanism associated with IMiDs. researchgate.netmdpi.comnih.gov

Preclinical Biological Activities and Cellular Mechanisms of Action

Anticonvulsant Properties in Animal Models

A diligent search for preclinical trials assessing the anticonvulsant efficacy of 6-(2,6-Dioxopiperidin-1-yl)hexanoic acid did not yield any specific studies. Standard animal models for screening anticonvulsant candidates, such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) induced seizure model, have not been reported in the literature in connection with this particular compound. Consequently, no data on its potential efficacy, such as median effective dose (ED₅₀) values, are available.

There is no available research from in vivo studies that proposes or investigates the neurobiological mechanisms through which this compound might exert anticonvulsant effects. Investigations into its potential interactions with neurotransmitter systems, ion channels, or other central nervous system targets relevant to seizure activity have not been published.

Enzyme Modulation and Inhibitory Profiles

No scientific studies were identified that examined the interaction between this compound and histone deacetylase (HDAC) enzymes. Therefore, information regarding its potential to modulate HDAC activity, its selectivity profile for different HDAC isoforms, or its mechanism of inhibition is not available.

The scientific literature lacks reports on enzymatic assays performed to determine the inhibitory profile of this compound against inosine (B1671953) monophosphate dehydrogenase (IMPDH). As a result, there is no data, such as IC₅₀ or Kᵢ values, to characterize its potential as an IMPDH inhibitor.

No research was found that investigates the interactions between this compound and cyclooxygenase (COX) enzymes. Studies to determine if the compound inhibits or otherwise modulates the activity of COX-1 or COX-2 isoforms have not been published.

Targeted Protein Degradation (PROTAC) Research Utilizing Derivatives

PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. nih.gov A PROTAC is comprised of three key parts: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov By bringing the E3 ligase and the target protein into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome. nih.gov

The 2,6-dioxopiperidine core of the subject compound is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. oup.comresearchgate.net CRBN is a substrate recognition component of the Cullin-RING ligase 4 (CRL4) complex, CRL4-CRBN. rug.nl The discovery that immunomodulatory drugs like thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931) bind directly to CRBN enabled the development of a vast number of CRBN-recruiting PROTACs. oup.comnih.gov These PROTACs utilize the dioxopiperidine moiety to engage CRBN, effectively redirecting the ligase's ubiquitination activity towards a new, PROTAC-bound target protein.

While CRBN is one of the most frequently utilized E3 ligases in PROTAC design, it is not the only one. The von Hippel-Lindau (VHL) E3 ligase is another popular choice, recruited by distinct small-molecule ligands. nih.gov The selection of the E3 ligase can be critical, as the expression levels of ligases like CRBN and VHL can vary across different tissues and cell types, potentially influencing the tissue-selectivity and efficacy of the PROTAC. nih.gov

The primary mechanism of action for PROTACs containing a CRBN-binding moiety is the induced degradation of specific target proteins. This process is dependent on the formation of the ternary complex and the subsequent action of the proteasome. researchgate.net

Ikaros Family Proteins (IKZF1, IKZF3, IKZF2): The degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is the native mechanism of action for immunomodulatory drugs like lenalidomide and pomalidomide. nih.govjove.comecancer.org These drugs modify the substrate specificity of CRBN to recognize IKZF1 and IKZF3 as "neosubstrates," leading to their ubiquitination and degradation. oup.comnih.gov This degradation activity is a hallmark of many CRBN-recruiting PROTACs, which can occur as a planned dual-action or as an off-target effect. nih.gov For instance, the BRD4-targeting PROTAC ARV-825, which uses a pomalidomide moiety, efficiently degrades BRD4 and also induces complete degradation of IKZF1 and IKZF3. nih.gov While less studied, the related family member IKZF2 is also susceptible to this degradation pathway.

NF-κB RelA/p65: The transcription factor subunit RelA/p65 is a key component of the canonical NF-κB pathway, which is implicated in inflammation and cancer. Researchers have successfully designed PROTACs to selectively degrade this subunit. One such prototype incorporated a C8-linked pyrrolobenzodiazepine (PBD) as the RelA/p65 targeting ligand, connected via a linker to a lenalidomide-based CRBN recruiter. This molecule was shown to selectively induce the degradation of the RelA/p65 subunit. nih.gov

SARS-CoV-2 Mpro: In response to the COVID-19 pandemic, PROTAC technology has been applied to develop novel antivirals. The SARS-CoV-2 main protease (Mpro or 3CLpro) is essential for viral replication, making it an attractive therapeutic target. nih.govacs.org Scientists have developed CRBN-recruiting PROTACs, such as MPD2, that link a reversible covalent Mpro inhibitor to a CRBN ligand. nih.gov MPD2 was demonstrated to effectively and potently reduce Mpro protein levels in cells in a CRBN- and proteasome-dependent manner, showcasing potent antiviral activity. nih.govacs.org

Linker Length: The length of the linker is a crucial parameter. If it is too short, steric hindrance may prevent the simultaneous binding of the PROTAC to the target protein and the E3 ligase. nih.gov Conversely, if the linker is too long, it may not effectively bring the two proteins into the close proximity required for efficient ubiquitin transfer. nih.gov The optimal length must be empirically determined for each target-ligase pair, with studies showing significant effects of chain length on PROTAC efficacy. nih.gov

Linker Composition and Flexibility: The composition of the linker influences the PROTAC's physicochemical properties, such as solubility and cell permeability. nih.gov The most common linkers are flexible chains, such as alkyl chains (like hexanoic acid) and polyethylene (B3416737) glycol (PEG) chains. nih.gov Flexible linkers are thought to provide the conformational freedom necessary to adopt a productive orientation for ternary complex formation. nih.gov Hydrophilic linkers like PEG can improve solubility, whereas more hydrophobic alkyl linkers can enhance cell permeability. nih.gov

Antiproliferative Activity in Cellular Systems

By inducing the degradation of proteins essential for cancer cell survival and proliferation, PROTACs derived from CRBN-binding moieties exhibit potent antiproliferative activity in various cancer models.

CRBN-recruiting PROTACs have demonstrated significant activity against hematological malignancies. The degradation of key proteins like Bruton's tyrosine kinase (BTK) or transcription factors like BRD4 and the Ikaros family (IKZF1/3) is a validated strategy. In multiple myeloma (MM) cell lines, the antiproliferative effects are often potent. For example, a PROTAC targeting anaplastic lymphoma kinase (ALK) using a pomalidomide-based CRBN recruiter showed strong inhibition of SU-DHL-1 cell proliferation with an IC50 value of 33 nM for the lead compound, MS4078. nih.gov Another CDK6-targeting PROTAC, CP-10, showed significantly higher antiproliferative activity in multiple myeloma MM.1S cells (IC50 of 10 nM) compared to the parent inhibitor palbociclib (B1678290) (IC50 of 200 nM). researchgate.net While specific data for the NCI-H929, U239, and MDA-MB-231 cell lines are dependent on the specific target of the PROTAC, the general principle of inducing degradation of an oncogenic driver to inhibit proliferation is broadly applicable.

Table 1: Examples of Antiproliferative Activity of CRBN-Recruiting PROTACs This table provides illustrative data from various studies and may not be directly comparable.

PROTAC Target Cell Line E3 Ligase Recruiter Reported Activity (IC50)
ALK SU-DHL-1 Pomalidomide (CRBN) 33 nM
CDK6 MM.1S Pomalidomide (CRBN) 10 nM
EGFR (mutant) H1975 Pomalidomide (CRBN) 19.4 nM
EGFR (mutant) PC9 Pomalidomide (CRBN) 2.5 nM

The degradation of key regulatory proteins often leads to disruptions in the cell cycle and the induction of apoptosis (programmed cell death). researchgate.net For instance, the degradation of cell cycle kinases like CDK4/6 or CDK9 by CRBN-recruiting PROTACs can restore the ability of cancer cells to undergo apoptosis. nih.govresearchgate.net Similarly, degrading anti-apoptotic proteins or key transcription factors like MYC (a downstream target of BRD4) removes critical survival signals, pushing the cell towards apoptosis. nih.gov

The PROTAC ARV-110, which degrades the Androgen Receptor (AR) by recruiting CRBN, was shown to inhibit the proliferation of VCaP prostate cancer cells and induce their apoptosis. nih.gov This demonstrates a direct link between the targeted degradation of an oncogenic driver and the triggering of apoptotic pathways. The balance between inducing cell cycle arrest and apoptosis is a critical determinant of the therapeutic outcome. researchgate.net By effectively removing the target protein rather than just inhibiting it, PROTACs can often achieve a more profound and sustained cellular response, leading to robust cell cycle arrest and apoptosis in cancer models. taylorandfrancis.com

Membrane Permeation Enhancement Research

Derivatives of 6-aminohexanoic acid have been investigated as potential transdermal penetration enhancers, which facilitate the passage of drugs through the skin's outermost layer, the stratum corneum.

Mechanisms of Stratum Corneum Lipid Membrane Alteration for Enhanced Permeability

The primary barrier function of the skin resides in the stratum corneum, which is composed of corneocytes embedded in a lipid-rich matrix. Chemical penetration enhancers are thought to function by reversibly disrupting the highly ordered structure of these intercellular lipids, thereby increasing skin permeability. For derivatives of 6-aminohexanoic acid, the proposed mechanism involves the insertion of their lipophilic alkyl chains into the lipid bilayers of the stratum corneum. This insertion disrupts the tight packing of the lipid lamellae, leading to an increase in fluidity and the creation of defects or pores within the membrane. This disruption allows for easier passage of drug molecules that would otherwise be unable to penetrate this barrier. The effectiveness of these enhancers is often correlated with their lipophilicity; a property determined by the length of the alkyl chain.

Studies on a series of alkyl-6-(2,5-dioxopyrrolidin-1-yl)-2-(2-oxopyrrolidin-1-yl)hexanoates, which are structurally related to the compound of interest, have demonstrated a relationship between their lipophilicity and their ability to enhance skin penetration. nih.gov The lipophilicity, often expressed as log k or log P, is a measure of how well a compound dissolves in fats, oils, and lipids. A higher log P value generally indicates greater lipophilicity and a greater potential to interact with the lipid matrix of the stratum corneum.

Conceptual Applications in Transdermal Drug Delivery Studies

The conceptual application of 6-aminohexanoic acid derivatives in transdermal drug delivery is to enable the non-invasive, systemic administration of a wide range of therapeutic agents. mdpi.com Many drugs, due to their size, polarity, or other physicochemical properties, have poor skin permeability, limiting their use in transdermal patches or topical formulations. By incorporating penetration enhancers like the derivatives of 6-aminohexanoic acid into these formulations, the barrier function of the stratum corneum can be temporarily and reversibly compromised, allowing for clinically relevant amounts of the drug to reach the systemic circulation. nih.gov

Research in this area often involves in vitro studies using excised skin models to quantify the enhancement of drug flux. For example, the penetration-enhancing activity of synthesized esters of substituted 6-aminohexanoic acid has been evaluated. nih.gov The findings from these studies help in understanding the structure-activity relationship, where the chemical structure of the enhancer is correlated with its effectiveness in promoting drug permeation. This knowledge is crucial for the rational design of new and more effective penetration enhancers for use in transdermal drug delivery systems.

The following table summarizes the relationship between the structure of some 6-aminohexanoic acid derivatives and their lipophilicity, a key parameter for penetration enhancement.

CompoundAlkyl Chain LengthLipophilicity (log k)
Ethyl-6-(2,5-dioxopyrrolidin-1-yl)-2-(2-oxoazepan-1-yl)hexanoateC2Lowest
Hexyl-6-(2,5-dioxopyrrolidin-1-yl)-2-(2-oxoazepan-1-yl)hexanoateC6Intermediate
Dodecyl-6-(2,5-dioxopyrrolidin-1-yl)-2-(2-oxoazepan-1-yl)hexanoateC12Highest

Data derived from studies on related compounds. sciforum.net

Investigations into Antimicrobial Potential of Derivatives

While the primary focus of research on 6-aminohexanoic acid derivatives has been on their role as penetration enhancers, there is a growing interest in the antimicrobial properties of various chemical compounds. The structural features of these derivatives, such as the presence of a lipophilic alkyl chain and a polar head group, are common to many antimicrobial agents.

Research into the antimicrobial activity of 6-aminohexanoic acid itself has shown that it can be incorporated into peptides to enhance their structural flexibility, which can influence their interaction with microbial membranes. nih.gov Specifically, when leucine (B10760876) residues in the antimicrobial peptide melittin (B549807) were replaced with 6-aminohexanoic acid, the resulting analog, Mel-LX3, exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.gov This analog also showed efficacy in inhibiting biofilm formation and eradicating existing biofilms. nih.gov

The proposed mechanism for such antimicrobial activity is the disruption of the bacterial cell membrane. The lipophilic portion of the molecule is thought to insert into the microbial membrane, disrupting its integrity and leading to leakage of cellular contents and ultimately cell death. The specific derivatives of this compound would need to be synthesized and screened to determine their specific antimicrobial spectrum and potency.

The following table outlines the observed antimicrobial activity of a melittin analog where a leucine was substituted with 6-aminohexanoic acid.

OrganismActivity
Methicillin-resistant Staphylococcus aureus (MRSA)Robust antibacterial activity
Multidrug-resistant Pseudomonas aeruginosa (MDRPA)Robust antibacterial activity
Pseudomonas aeruginosa BiofilmEffective inhibition and eradication

Data based on the activity of Mel-LX3, a melittin analog containing 6-aminohexanoic acid. nih.gov

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand and its target protein at the atomic level.

The 2,6-dioxopiperidine (also known as glutarimide) moiety is a well-established pharmacophore for binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). figshare.com Compounds containing this ring, such as thalidomide (B1683933) and its analogs, exert their biological effects by binding to CRBN and modulating its activity. rscf.runih.gov The binding is primarily mediated by the glutarimide (B196013) ring, which fits into a specific hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN. nih.govnih.govmpg.de

Docking simulations of glutarimide-containing compounds with CRBN reveal a conserved binding mode. The glutarimide ring is anchored in the binding pocket through a series of hydrogen bonds. The imide group (N-H) of the glutarimide serves as a hydrogen bond donor, while the two carbonyl groups (C=O) act as hydrogen bond acceptors. researchgate.net Key amino acid residues in the CRBN binding pocket are involved in these interactions. A tryptophan-lined 'aromatic cage' also contributes to the binding through hydrophobic or π-π stacking interactions with the ligand. rscf.ru For 6-(2,6-Dioxopiperidin-1-yl)hexanoic acid, the hexanoic acid chain would be solvent-exposed, providing a potential attachment point for linking to other molecules without disrupting the crucial CRBN binding. nih.gov

Interaction TypeKey CRBN Residues (from analogs)Ligand Moiety Involved
Hydrogen BondingCYS391, HIS353, TRP386Glutarimide Carbonyls (Acceptors)
Hydrogen BondingTRP406Glutarimide Imide (Donor)
Hydrophobic/π-π StackingTRP386, TRP406, TYR384Glutarimide Ring

In silico Prediction of Pharmacological Profiles and Drug-Likeness

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the drug-likeness of a compound. nih.gov These predictions help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. nih.govfrontiersin.org

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Computational tools can predict these properties based solely on the molecule's structure. For this compound, these parameters can be calculated to estimate its potential as an orally available drug. Properties such as the topological polar surface area (TPSA) are also important predictors of drug absorption and transport.

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight227.25 g/mol≤ 500 g/molYes
LogP (Octanol-Water Partition Coefficient)0.8≤ 5Yes
Hydrogen Bond Donors2 (Imide N-H, Carboxylic O-H)≤ 5Yes
Hydrogen Bond Acceptors4 (2x Carbonyl O, 2x Carboxylic O)≤ 10Yes
Topological Polar Surface Area (TPSA)84.19 Ų≤ 140 ŲYes

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally measured activity. researchgate.net Once validated, a QSAR model can be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. nih.gov

For a series of 2,6-dioxopiperidine derivatives, a QSAR model could be developed to predict their binding affinity to CRBN or their anti-proliferative activity. acs.org The process involves:

Data Set Collection : A set of 2,6-dioxopiperidine analogs with measured biological activity is assembled.

Descriptor Calculation : Various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule.

Model Building : Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to create an equation linking the descriptors to the activity. mdpi.com

Validation : The model's predictive power is rigorously tested using internal and external validation sets.

While a specific QSAR model for this compound was not identified in the surveyed literature, studies on related compounds show that descriptors related to molecular shape, hydrophobicity, and electronic properties are often critical for activity. nih.govmdpi.com

Electronic-Ion Interaction Potential (EIIP) and Information Spectrum Method (ISM) Analysis in Bioinformatics

The Electronic-Ion Interaction Potential (EIIP) and Information Spectrum Method (ISM) are bioinformatics concepts used for analyzing the structure-function relationships of biological molecules. researchgate.netnih.gov This approach connects the electronic properties of molecules, described by EIIP, with their biological activity. researchgate.net

EIIP represents the average energy potential of valence electrons in a molecule. The ISM is a signal processing technique that converts the primary structure of a protein or a small molecule into a numerical sequence, which is then analyzed via Fourier transform to yield an information spectrum. The frequencies in this spectrum correspond to specific biological activities. This method has been used to identify promising lead compounds by virtually screening large molecular libraries and refining their structures to enhance biological activity. researchgate.netnih.gov

Although the direct application of EIIP/ISM to this compound has not been documented, the methodology is applicable. By calculating the EIIP value for the compound and its analogs, it would be possible to establish a correlation with a specific biological function, such as CRBN binding or anti-inflammatory activity. This would enable the prediction of activity for novel derivatives based on their electronic structure. researchgate.net

Density Functional Theory (DFT) Calculations for Reactivity and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations can provide valuable insights into a molecule's reactivity, stability, and spectroscopic properties. researchgate.net Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Another useful DFT-derived property is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. For this compound, DFT calculations would reveal the electronic characteristics that govern its binding to biological targets.

Electronic PropertySignificance
HOMO EnergyIndicates electron-donating ability; related to ionization potential.
LUMO EnergyIndicates electron-accepting ability; related to electron affinity.
HOMO-LUMO Gap (ΔE)Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)Maps electrophilic (positive potential) and nucleophilic (negative potential) sites on the molecule.

Research Applications and Experimental Methodologies

Use in Bioconjugation Chemistry for Probe and Conjugate Synthesis

The chemical architecture of 6-(2,6-Dioxopiperidin-1-yl)hexanoic acid is well-suited for bioconjugation, where the primary goal is to link a molecule of interest to a biomolecule, such as a protein or peptide. The hexanoic acid component serves as a flexible linker, while its terminal carboxyl group provides a reactive handle for covalent bond formation.

The terminal carboxylic acid of this compound is readily derivatized to form stable amide bonds with primary amino groups present on biomolecules. These amino groups are commonly found at the N-terminus of proteins and in the side chain of lysine (B10760008) residues. A widely used and efficient method for achieving this conjugation is through the activation of the carboxylic acid using carbodiimide (B86325) chemistry, often involving N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS).

The process involves two main steps:

Activation: The carboxylic acid is reacted with EDC and NHS to form a semi-stable NHS ester. This intermediate is more reactive towards primary amines than the original carboxyl group and is less prone to hydrolysis in aqueous solutions.

Coupling: The activated NHS ester is then reacted with the target biomolecule. The primary amine of a lysine residue or the N-terminus acts as a nucleophile, attacking the ester and displacing the NHS group to form a stable amide linkage.

This strategy allows the dioxopiperidine moiety to be specifically attached to proteins, forming well-defined conjugates for further study.

The same conjugation chemistry used to link the compound to proteins can be applied to attach fluorescent dyes, creating powerful tools for biological assays. By coupling a fluorophore that contains a primary amine to the carboxylic acid of this compound, a fluorescent probe is created. Alternatively, amine-reactive versions of common fluorophores (e.g., Cy3-NHS ester, Cy5-NHS ester) can be coupled to derivatives of the title compound where the linker terminates in an amine instead of a carboxylic acid.

These fluorescently labeled analogs are crucial for developing quantitative, high-throughput assays to study the interaction between the dioxopiperidine moiety and its target protein, CRBN. A primary application is in Fluorescence Polarization (FP) assays. nih.govnih.gov

Principle of Fluorescence Polarization Assay: The FP technique is based on measuring the change in the tumbling rate of a fluorescent molecule in solution. youtube.com

A small, fluorescently labeled molecule (the probe, e.g., a Cy5-labeled analog of this compound) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light, resulting in a low FP signal.

When this probe binds to a much larger protein (e.g., CRBN), its tumbling is significantly slowed. This results in the emission of light that remains highly polarized, leading to a high FP signal.

This system can be used in a competitive binding format to screen for unlabeled compounds that bind to CRBN. An unlabeled inhibitor will compete with the fluorescent probe for binding to CRBN, displacing it and causing a decrease in the FP signal. This method allows for the rapid determination of binding affinities (IC50 values) for new potential ligands. youtube.com

Assay ComponentDescriptionRole in Assay
Fluorescent Probe This compound conjugated to a fluorophore (e.g., Cy5).Reports on the binding state. Low polarization when free, high polarization when bound to CRBN.
Target Protein Purified, recombinant Cereblon (CRBN).The binding partner for the dioxopiperidine moiety of the probe.
Test Compound Unlabeled molecule being screened for CRBN binding.Competes with the fluorescent probe for the CRBN binding site.
Plate Reader Instrument capable of measuring fluorescence polarization.Detects the change in polarization, which is proportional to the amount of displaced probe.

Application in Lead Compound Identification and Optimization Pipelines

The dioxopiperidine scaffold is a well-validated pharmacophore for CRBN, making this compound a valuable starting point or building block in drug discovery campaigns, particularly in the field of targeted protein degradation. frontiersin.org

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.gov Fragment-based screening is a specific approach where libraries of small, low-molecular-weight compounds ("fragments") are screened to find starting points for lead discovery. nih.govnih.gov

The 2,6-dioxopiperidine core of the title compound can be considered a validated fragment. Virtual libraries for screening against CRBN often contain this moiety. Computational docking programs can predict the binding pose and estimate the binding affinity of thousands or millions of molecules containing this fragment. researchgate.net Molecules like this compound can be included in these libraries as building blocks, where the hexanoic acid linker provides a defined vector for computational elaboration into larger, more complex structures with potentially higher affinity or novel functions.

Rational drug design relies on a known three-dimensional structure of the target protein to guide the design of new molecules with improved properties. wisc.edu The binding of the glutarimide (B196013) ring of thalidomide (B1683933) and its analogs to a tri-tryptophan pocket in CRBN is structurally well-characterized. nih.govnih.gov This knowledge is foundational for designing new CRBN ligands.

This compound serves as an ideal starting scaffold for rational design. The glutarimide moiety fulfills the primary binding requirement for CRBN, while the hexanoic acid linker acts as a versatile exit vector. nih.gov This linker can be used to attach other molecular entities to create bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs). nih.gov In a PROTAC, the CRBN-binding moiety acts as an E3 ligase recruiter, and the other end of the molecule contains a ligand for a different target protein of interest, marking it for degradation. Rational design strategies focus on optimizing:

Linker Length and Composition: The length and chemical nature of the linker are critical for enabling the formation of a stable and productive ternary complex between CRBN, the PROTAC, and the target protein. wisc.edu

Attachment Point: The carboxylic acid provides a defined point for chemical elaboration, allowing systematic exploration of different ligands for the protein of interest.

Glutarimide Modifications: Minor modifications to the glutarimide ring itself can be explored to fine-tune binding affinity and selectivity for CRBN.

Methodological Advancements in Biological Evaluation (excluding clinical methods)

A variety of robust, non-clinical in vitro methodologies have been developed to evaluate the biological activity of compounds containing the 2,6-dioxopiperidine moiety, such as this compound. These assays are essential for confirming binding, quantifying affinity, and assessing functional consequences.

Competitive Binding Assays: These assays directly measure the ability of a test compound to bind to CRBN by competing with a known ligand.

Fluorescence Polarization (FP): As described in section 6.1.2, this is a high-throughput, solution-based assay that measures the displacement of a fluorescently labeled glutarimide-based probe from CRBN. amsbio.combpsbioscience.com

Homogeneous Time-Resolved Fluorescence (HTRF): This assay format uses a competitive binding principle based on Förster resonance energy transfer (FRET) between a donor fluorophore (e.g., europium cryptate on an anti-tag antibody) and an acceptor fluorophore (e.g., on a labeled thalidomide analog). revvity.com Binding of an unlabeled competitor disrupts the FRET signal, allowing for quantification of binding affinity. revvity.com

Affinity Chromatography-Based Elution: In this method, a CRBN ligand like thalidomide is immobilized on beads. These beads are used to pull down CRBN protein from a cell lysate. The ability of a test compound to bind CRBN is assessed by its ability to elute the protein from the beads, which is typically detected by Western blot. researchgate.net

Functional Assays: These assays measure the downstream consequences of a compound binding to CRBN.

In Vitro Ubiquitylation Assays: CRBN is part of the CRL4^CRBN^ E3 ubiquitin ligase complex, which can ubiquitylate itself (auto-ubiquitylation) and other substrates. An in vitro reconstituted system containing the necessary components (E1, E2, ubiquitin, ATP, and the CRL4^CRBN^ complex) can be used to measure this activity. The effect of glutarimide-containing compounds on the rate of auto-ubiquitylation can be monitored, often by detecting the formation of higher molecular weight poly-ubiquitin chains via Western blot. researchgate.net

The table below summarizes key non-clinical methodologies used for the evaluation of dioxopiperidine-based compounds.

MethodologyPrincipleInformation GainedThroughput
Fluorescence Polarization (FP) Competitive binding causing change in tumbling rate of a fluorescent probe. nih.govBinding Affinity (IC50)High
HTRF Assay Competitive binding disrupting FRET between donor/acceptor pair. revvity.comBinding Affinity (IC50)High
Competitive Elution Assay Displacement of CRBN from immobilized ligand on beads. researchgate.netQualitative/Semi-quantitative BindingLow
In Vitro Ubiquitylation Assay Measures the enzymatic activity of the CRL4^CRBN^ E3 ligase complex. researchgate.netFunctional impact on ligase activityLow to Medium

In vitro Cell-Based Assays for Functional Characterization

No information was found on the use of this compound in any cell-based assays.

In vivo Animal Model Systems for Efficacy Studies

No records of this compound being tested in any animal models were identified.

Conclusions and Future Directions in Academic Research

Synthesis and Structural Design Advancements for Novel Derivatives

The synthesis of derivatives based on the 6-(2,6-dioxopiperidin-1-yl)hexanoic acid scaffold is continuously evolving. nih.govmdpi.com Key future directions in this area involve the development of more efficient and modular synthetic routes that allow for rapid diversification of the core structure. Innovations in amide coupling reactions and the functionalization of the piperidine (B6355638) ring are anticipated. researchgate.net

Advancements in structural design are focused on creating novel derivatives with enhanced properties. This includes modifying the hexanoic acid linker to alter its length, rigidity, and hydrophobicity, which can significantly impact the efficacy and selectivity of the final molecule, such as a Proteolysis Targeting Chimera (PROTAC). nih.gov The design of new analogs also involves substituting the dioxopiperidine moiety to modulate binding affinity for CRBN or to engage other E3 ligases. nih.govmedchemexpress.com The goal is to generate a diverse library of building blocks that can be readily incorporated into more complex molecules to target a wider range of proteins for degradation. nih.govwuxibiology.com

Table 1: Key Areas for Synthesis and Design Advancements

Area of Advancement Rationale and Objective
Modular Synthesis To enable rapid generation of diverse libraries of derivatives for high-throughput screening.
Linker Modification To optimize the spatial orientation and distance between the E3 ligase and the target protein in PROTACs. nih.gov
E3 Ligase Ligand Diversification To overcome resistance and expand the scope of degradable proteins by engaging different E3 ligases. nih.gov
Stereoselective Synthesis To improve potency and reduce off-target effects by controlling the chirality of the dioxopiperidine moiety.

Deepening Understanding of Molecular Mechanisms and Biological Pathways

While the interaction between the dioxopiperidine core and CRBN is a cornerstone of its function, a deeper understanding of the downstream molecular mechanisms is a key area of future research. This involves elucidating the full spectrum of proteins that can be targeted for degradation (the "degradome") by derivatives of this compound. nih.gov Understanding the nuances of how these molecules induce the formation of a ternary complex between the E3 ligase, the degrader molecule, and the target protein is critical.

Future studies will likely focus on the intricate biological pathways that are modulated by the degradation of specific target proteins. This includes investigating the cellular consequences of protein knockdown, potential resistance mechanisms, and the interplay with other cellular processes like autophagy. nih.gov Researchers aim to unravel how subtle structural changes in the linker or the core moiety can influence which "neosubstrates" are recruited to the E3 ligase for degradation.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is poised to accelerate the discovery and optimization of novel derivatives. nih.gov In silico screening and molecular docking studies are becoming increasingly sophisticated, allowing for the prediction of binding affinities and the rational design of new compounds. nih.govmdpi.com Computational approaches can help prioritize synthetic efforts by identifying molecules with the highest likelihood of success. imist.ma

Quantitative structure-activity relationship (QSAR) studies will be instrumental in correlating specific structural features with biological activity. imist.ma Molecular dynamics simulations can provide insights into the conformational flexibility of the hexanoic acid linker and the stability of the ternary complexes formed. nih.gov These computational predictions are then validated through experimental techniques such as biophysical binding assays and cellular degradation assays, creating a feedback loop that refines the computational models and guides the next round of drug design. nih.gov

Table 2: Integrated Methodologies in Drug Discovery

Methodology Application in Research
Molecular Docking Predicting the binding mode and affinity of derivatives to E3 ligases and target proteins. mdpi.com
In Silico Screening Virtually screening large compound libraries to identify potential hits for synthesis and testing. nih.gov
Molecular Dynamics Simulating the dynamic behavior of molecules to understand complex formation and stability.
QSAR Establishing relationships between chemical structure and biological activity to guide optimization. imist.ma
Experimental Validation Confirming computational predictions through in vitro and in cellulo assays.

Unexplored Research Avenues and Translational Research Opportunities (preclinical focus)

The versatility of the this compound scaffold opens up numerous unexplored research avenues. One significant area is the development of degraders for targets that have traditionally been considered "undruggable," such as scaffolding proteins and transcription factors. danafarbertargetedproteindegradation.orgresearchgate.net By leveraging the cell's own protein disposal machinery, molecules derived from this scaffold can eliminate target proteins entirely, offering a powerful alternative to traditional inhibitors. nih.govnih.gov

Translational research opportunities are focused on the preclinical development of novel therapeutics. This includes expanding the application of these molecules beyond oncology to other disease areas such as neurodegenerative disorders, inflammatory diseases, and viral infections. nih.gov Furthermore, there is growing interest in developing tissue-specific or cell type-specific degraders to minimize off-target effects and enhance therapeutic windows. Preclinical studies will be essential to evaluate the efficacy, pharmacokinetics, and safety of these next-generation protein degraders, paving the way for their potential clinical application.

Q & A

Q. Table 1: Recommended Analytical Techniques for Structural Validation

TechniqueApplicationExample from Evidence
1H/13C NMRConfirm regiochemistry and purity
ESI–TOF/MSVerify molecular ion and adduct formation
HPLC-UVQuantify purity (>95%)

Q. Table 2: Key Safety and Regulatory Considerations

FactorRecommendationEvidence Reference
Storage ConditionsCool, dry, inert atmosphere
Regulatory StatusMonitor EU REACH restrictions for analogs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.